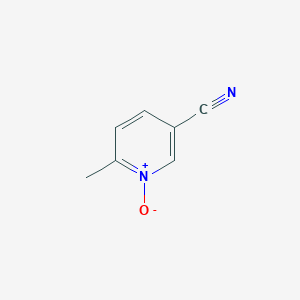

6-Methylpyridine-3-carbonitrile 1-oxide

Übersicht

Beschreibung

Its unique structure offers opportunities in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3-carbonitrile 1-oxide involves several steps. One common method includes the reaction of 6-methylpyridine with cyanogen bromide under controlled conditions to form the nitrile group. The subsequent oxidation of the nitrile compound using hydrogen peroxide or other oxidizing agents yields this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

3.1. Oxidation Reactions

The oxidation of methylpyridines, including 6-methylpyridine, can lead to the formation of various pyridinecarboxylic acids. For instance, selective aerobic oxidation using radical catalysts such as N-hydroxyphthalimide has been reported to yield high percentages of pyridinecarboxylic acids from methylpyridines:

-

Catalyst: N-hydroxyphthalimide

-

Conditions: Co(II) or Mn(II) salts, O2 atmosphere, AcOH as solvent

-

Yield Example: 76% yield of 3-pyridinecarboxylic acid from 3-methylpyridine under specific conditions .

3.2. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the thiomethyl group on substituted pyridines have been studied extensively. The presence of electron-withdrawing groups can significantly affect the reactivity:

-

Mechanism: The nucleophile attacks the carbon atom bonded to the leaving group, leading to substitution.

This type of reaction is particularly relevant for derivatives like 6-methylpyridine-3-carbonitrile, where the nitrile group can influence the electrophilicity of adjacent carbon atoms.

3.3. Bioconversion Reactions

Recent studies have explored bioconversion pathways for pyridine derivatives using microbial systems. For example, whole-cell biotransformations have been employed to convert substrates like 2-hydroxy-6-methyl-pyridine-3-carbonitrile into hydroxylated products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediates in Drug Synthesis

6-Methylpyridine-3-carbonitrile 1-oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits biological activity, particularly in microbial metabolism. For instance, bacterial strains such as Burkholderia sp. MAK1 can metabolize it, leading to the formation of hydroxylated derivatives. This bioconversion process suggests potential applications in drug development and biotransformation processes .

Environmental Applications

Bioremediation Potential

The ability of certain bacteria to metabolize this compound highlights its relevance in environmental chemistry. The compound's interaction with microbial systems supports its potential use in bioremediation efforts to detoxify contaminated environments .

Case Studies

-

Microbial Metabolism Study

A study demonstrated that Burkholderia sp. MAK1 efficiently converts various pyridinic compounds into hydroxylated derivatives, showcasing the potential for using this strain in biocatalytic applications involving this compound . -

Pharmaceutical Development

Investigations into the synthesis of novel antibiotics have highlighted how intermediates like this compound can lead to compounds with significant antibacterial properties, thus underscoring its importance in drug design .

Wirkmechanismus

The mechanism by which 6-Methylpyridine-3-carbonitrile 1-oxide exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine-3-carbonitrile: Lacks the methyl group at the 6-position.

6-Methylpyridine-2-carbonitrile: The nitrile group is at the 2-position instead of the 3-position.

Pyridine-3-carbonitrile 1-oxide: Lacks the methyl group at the 6-position.

Uniqueness

6-Methylpyridine-3-carbonitrile 1-oxide is unique due to the presence of both the methyl group at the 6-position and the nitrile group at the 3-position, along with the 1-oxide functionality.

Biologische Aktivität

6-Methylpyridine-3-carbonitrile 1-oxide is a nitrogen-containing heterocyclic compound characterized by a pyridine ring with a methyl group at the 6-position, a cyano group at the 3-position, and an N-oxide functional group. This compound has garnered attention due to its potential biological activities, particularly in microbial metabolism and environmental applications.

- Molecular Formula : C₇H₆N₂O

- Melting Point : 83-85°C

- Boiling Point : 216-217°C

- Appearance : White to light yellow crystalline solid

Biological Activity

Research indicates that this compound exhibits significant biological activity, especially in the context of microbial metabolism. Notably:

- Microbial Metabolism : Certain bacterial strains can metabolize this compound, leading to the formation of hydroxylated derivatives. This suggests its potential role in biotransformation processes, which are crucial for environmental remediation efforts .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Microbial Metabolism | Metabolized by bacterial strains, leading to hydroxylated derivatives. |

| Environmental Remediation | Potential applications in bioconversion processes for pollutant degradation. |

| Interaction Studies | Shows interactions with various biological systems, highlighting its relevance in environmental chemistry. |

Study on Bioconversion

A study demonstrated that whole cells of specific bacterial strains could effectively metabolize this compound, resulting in significant substrate concentration reduction over time. The conversion rates were highest at optimal temperatures (30°C - 35°C), achieving near-complete conversion within six hours .

Interaction with Biological Systems

Interaction studies have shown that the compound can engage with various enzymes and receptors, influencing biochemical pathways. This interaction may lead to changes in cellular functions such as gene expression and metabolic processes .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Hydrogen Bond Formation : Capable of forming hydrogen bonds with target biomolecules, which can alter their functions.

Eigenschaften

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)5-9(6)10/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXJRWBSMGODNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600288 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-59-2 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.